REACTION_CXSMILES
|
[OH:1]O.[O-]Cl=O.[Na+].[Br:7][C:8]1[C:15]([CH3:16])=[CH:14][C:11]([CH:12]=[O:13])=[C:10]([F:17])[CH:9]=1.Cl>O.CC#N>[Br:7][C:8]1[C:15]([CH3:16])=[CH:14][C:11]([C:12]([OH:1])=[O:13])=[C:10]([F:17])[CH:9]=1 |f:1.2|
|
Name
|
NaH2PO4
|
Quantity
|
418 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
2.23 g
|
Type
|
reactant
|
Smiles
|
[O-]Cl=O.[Na+]
|
Name
|
|
Quantity
|
3.74 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=O)C=C1C)F
|
Name
|
|
Quantity
|
17.6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
34.9 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
52 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 ml)
|
Type
|
WASH
|
Details
|
The organic layers were washed with H2O (70 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=O)O)C=C1C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.02 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |